molecular formula C42H32N6O12 B12800389 D-Glucitol, hexa-4-pyridinecarboxylate CAS No. 80466-03-1

D-Glucitol, hexa-4-pyridinecarboxylate

Cat. No.: B12800389
CAS No.: 80466-03-1
M. Wt: 812.7 g/mol
InChI Key: RQPJZGKKQMIOCI-IYKITFJXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucitol, hexa-4-pyridinecarboxylate typically involves the esterification of D-glucitol with pyridinecarboxylic acid derivatives. The reaction is carried out under controlled conditions, often using catalysts to facilitate the esterification process. Common reagents include pyridinecarboxylic acid chlorides and D-glucitol, with solvents such as dichloromethane or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of immobilized enzymes as catalysts can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

D-Glucitol, hexa-4-pyridinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .

Scientific Research Applications

D-Glucitol, hexa-4-pyridinecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-Glucitol, hexa-4-pyridinecarboxylate involves its interaction with specific molecular targets. The pyridinecarboxylate groups can bind to enzymes or receptors, modulating their activity. This binding can affect various biochemical pathways, leading to changes in cellular functions. The compound’s structure allows it to interact with multiple targets, making it a versatile tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Glucitol, hexa-4-pyridinecarboxylate is unique due to its six pyridinecarboxylate groups, which provide multiple sites for interaction with biological targets. This makes it more versatile compared to similar compounds with fewer functional groups .

Properties

80466-03-1

Molecular Formula

C42H32N6O12

Molecular Weight

812.7 g/mol

IUPAC Name

[(2R,3R,4R,5S)-2,3,4,5,6-pentakis(pyridine-4-carbonyloxy)hexyl] pyridine-4-carboxylate

InChI

InChI=1S/C42H32N6O12/c49-37(27-1-13-43-14-2-27)55-25-33(57-39(51)29-5-17-45-18-6-29)35(59-41(53)31-9-21-47-22-10-31)36(60-42(54)32-11-23-48-24-12-32)34(58-40(52)30-7-19-46-20-8-30)26-56-38(50)28-3-15-44-16-4-28/h1-24,33-36H,25-26H2/t33-,34+,35-,36-/m1/s1

InChI Key

RQPJZGKKQMIOCI-IYKITFJXSA-N

Isomeric SMILES

C1=CN=CC=C1C(=O)OC[C@H]([C@H]([C@@H]([C@H](COC(=O)C2=CC=NC=C2)OC(=O)C3=CC=NC=C3)OC(=O)C4=CC=NC=C4)OC(=O)C5=CC=NC=C5)OC(=O)C6=CC=NC=C6

Canonical SMILES

C1=CN=CC=C1C(=O)OCC(C(C(C(COC(=O)C2=CC=NC=C2)OC(=O)C3=CC=NC=C3)OC(=O)C4=CC=NC=C4)OC(=O)C5=CC=NC=C5)OC(=O)C6=CC=NC=C6

Origin of Product

United States

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